molecular formula C13H24BrNO7 B606375 Bromoacetamido-PEG4-Acid CAS No. 1807518-67-7

Bromoacetamido-PEG4-Acid

Cat. No.: B606375
CAS No.: 1807518-67-7
M. Wt: 386.24
InChI Key: LMFYGPXSVUULRZ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Mechanism of Action

Target of Action

Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.

Mode of Action

The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.

Result of Action

The result of the action of this compound is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromoacetamido-PEG4-Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.

    Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.

    Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.

Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYGPXSVUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144605
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-67-7
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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